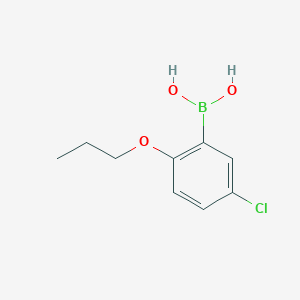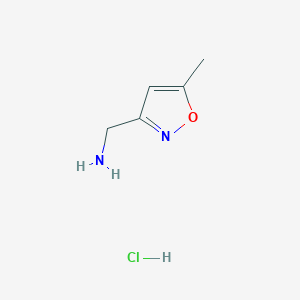
(5-Methylisoxazol-3-YL)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related isoxazole compounds involves strategic reactions that can be adapted for the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride. For instance, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which is a common method for constructing isoxazole rings . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route . These methods could potentially be applied to the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques would be essential in confirming the structure of (5-Methylisoxazol-3-YL)methanamine hydrochloride, ensuring the correct isomer is obtained and verifying the presence of the methyl and methanamine functional groups on the isoxazole ring.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, N-methylisoxazolin-5-ones can be obtained by methylation of isoxazolin-5-ones or by reaction with N-methylhydroxylamine on β-oxoesters . The reactivity of the isoxazole ring in (5-Methylisoxazol-3-YL)methanamine hydrochloride would likely be influenced by the electron-donating methyl group and the electron-withdrawing methanamine group, affecting its chemical behavior in reactions such as bromination or hydrolysis.
Physical and Chemical Properties Analysis
The physical properties of isoxazole derivatives can vary significantly depending on the substitution pattern on the ring. For instance, differences in the solid-phase properties of 3-aryl and 4-aryl substituted compounds have been noted . The presence of a methanamine group in (5-Methylisoxazol-3-YL)methanamine hydrochloride would contribute to its physical properties, such as solubility and melting point, and could also influence its chemical stability and reactivity.
科学研究应用
Organic Synthesis and Material Science
One area of application is in the synthesis of novel organic compounds. For instance, the compound has been used in the synthesis of derivatives with potential biological activities. A study by Rajanarendar et al. (2015) achieved the synthesis of novel 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via a nitro-nitrite rearrangement utilizing vinylogous nitroaldol adducts. These compounds were evaluated for their molecular properties, predicting potential as drug-like molecules (Rajanarendar et al., 2015).
Biochemical Research
In biochemical research, derivatives of (5-Methylisoxazol-3-YL)methanamine hydrochloride have shown promise. For example, iron(III) complexes incorporating this moiety have been studied for their photocytotoxicity and potential in cellular imaging under red light. Basu et al. (2014) synthesized iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives, demonstrating significant photocytotoxic effects in red light on various cell lines, pointing to potential applications in photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Applications
Compounds derived from (5-Methylisoxazol-3-YL)methanamine hydrochloride have been explored for their antimicrobial and antifungal properties. Rajanarendar et al. (2010) synthesized a series of derivatives and evaluated their efficacy against various bacterial and fungal strains, demonstrating good activity and suggesting potential for the development of new antimicrobial agents (Rajanarendar et al., 2010).
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVDXJVBWNBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-YL)methanamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

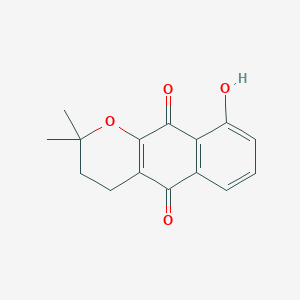
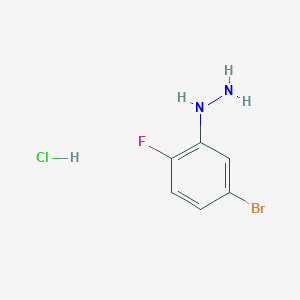
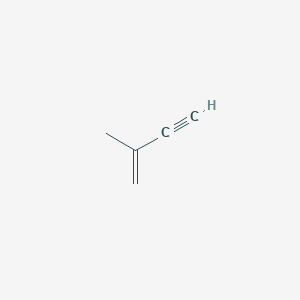
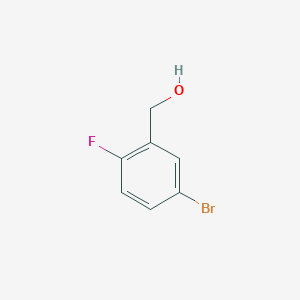
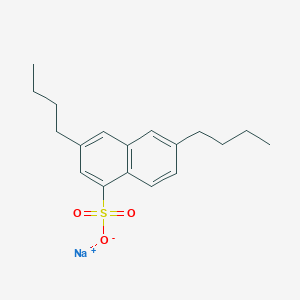
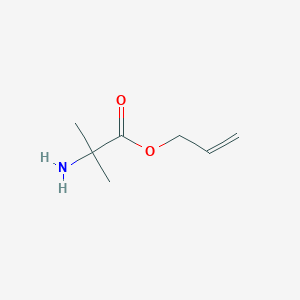
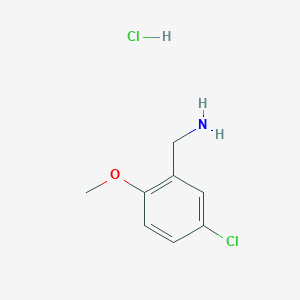

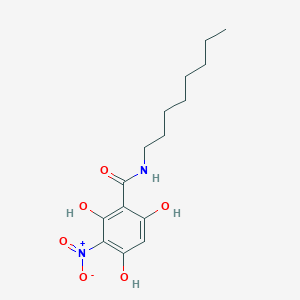
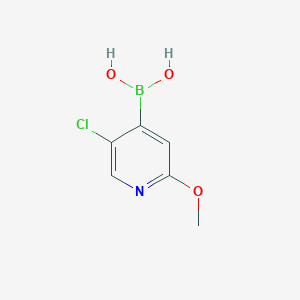
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
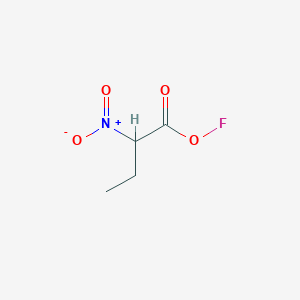
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
